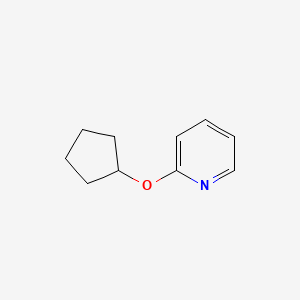

2-(Cyclopentyloxy)pyridine

Description

Contextualization within the Field of Substituted Pyridine (B92270) Chemistry

Pyridine is a foundational six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N. nih.gov It is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom significantly influences the ring's chemical properties, making it basic and water-miscible. nih.govwikipedia.org The field of substituted pyridine chemistry involves the replacement of one or more hydrogen atoms on the pyridine ring with other atoms or functional groups. wisdomlib.org These substitutions can dramatically alter the molecule's physical and chemical characteristics.

Due to the electronegative nitrogen atom, the pyridine ring is less susceptible to electrophilic aromatic substitution than benzene and more prone to nucleophilic substitution, especially at the C-2 and C-4 positions. nih.govwikipedia.org Substituted pyridines are ubiquitous and form the core structure of many important compounds, including a wide range of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com Their versatility makes them crucial building blocks in organic synthesis. nih.govnumberanalytics.com The development of mild, efficient, and modular methods for creating highly substituted pyridines is a significant goal in contemporary organic chemistry, often employing techniques like condensation reactions and metal-catalyzed cross-couplings. organic-chemistry.orgnih.gov

Significance of O-Substituted Pyridines in Contemporary Organic Chemistry Research

Among the vast array of substituted pyridines, those with an oxygen-linked substituent (O-substituted pyridines) represent a particularly important subclass. The introduction of an alkoxy group, such as the cyclopentyloxy group, at the 2-position creates an ether linkage that influences the molecule's electronic properties, lipophilicity, and steric profile. This modification is a common strategy in medicinal chemistry to enhance a molecule's interaction with biological targets or to improve its pharmacokinetic properties. vulcanchem.comevitachem.com

The significance of O-substituted pyridines is evident in their application as intermediates for substances with potential therapeutic uses. Research has shown that cycloalkyloxy- and heterocycloalkyloxypyridine compounds can act as modulators of biological targets like the histamine (B1213489) H₃ receptor. google.com Furthermore, O-substituted pyridine derivatives are valuable in the synthesis of more complex heterocyclic systems, such as chromeno[2,3-b]pyridines, which are in demand for medicinal and material chemistry applications. nih.gov The synthesis of these compounds often involves nucleophilic substitution reactions where a halogenated pyridine is treated with an alcohol or by employing palladium-catalyzed coupling reactions. vulcanchem.com

Overview of Research Trajectories for 2-(Cyclopentyloxy)pyridine

Research involving this compound primarily positions it as a key structural component and synthetic intermediate rather than an end-product. Its trajectory is closely tied to the development of more complex molecules for pharmaceutical and agrochemical research.

A major research avenue involves using this compound as a foundational scaffold in drug discovery. For instance, derivatives of this compound have been incorporated into molecules designed as modulators for the histamine H₃ receptor, indicating its utility in neuroscience research. google.com A patent describes the synthesis of 5-Bromo-2-cyclopentyloxy-pyridine as a specific intermediate for this purpose. google.com The cyclopentyloxy group is noted for contributing conformational rigidity, which can be advantageous for achieving specific binding orientations with biological targets. vulcanchem.com Furthermore, the scaffold is considered valuable in fragment-based drug design due to its balance of polar and non-polar characteristics. vulcanchem.com

Another significant research trajectory is its use as a building block in synthetic organic chemistry. Derivatives of this compound functionalized with boronate esters are used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This demonstrates its role in the modular construction of complex biaryl systems, which are common motifs in pharmaceuticals. The cyclopentyloxy group at the 2-position can provide steric bulk that modulates reactivity and stability during these catalytic processes. Research has explored these derivatives for potential applications as anticancer and antimicrobial agents.

The compound and its derivatives are subjects of synthetic methodology development. For example, the synthesis of 2-(Cyclopentyloxy)nicotinic acid, a closely related structure, highlights the chemical reactions this scaffold can undergo, such as esterification and amidation, to create diverse libraries of compounds for further study. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWSSCLLENRQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopentyloxy Pyridine and Its Analogs

Direct Synthetic Routes to 2-(Cyclopentyloxy)pyridine

Direct methods involve the modification of an existing pyridine (B92270) scaffold. These routes are often preferred for their straightforwardness and the ready availability of simple pyridine starting materials.

Sequential Halogenation and Subsequent Functionalization Strategies

A robust and widely employed strategy for the synthesis of 2-alkoxypyridines involves a two-step sequence: the introduction of a halogen atom at the 2-position of the pyridine ring, followed by a nucleophilic substitution reaction with the corresponding alkoxide.

The initial halogenation of pyridine is challenging via electrophilic aromatic substitution due to the electron-deficient nature of the ring, which requires harsh conditions and often yields mixtures of isomers. nih.gov However, selective halogenation can be achieved through various methods. One effective approach involves the activation of the pyridine ring, for instance, by forming a pyridine N-oxide, which facilitates electrophilic attack at the 2- and 4-positions. Subsequent treatment with halogenating agents like POCl₃ or SO₂Cl₂ can introduce a chlorine atom selectively at the 2-position. Alternatively, modern methods allow for the direct, regioselective C-H halogenation of pyridines under specific catalytic conditions. nih.govchemrxiv.orgchemrxiv.org

Once the 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) is obtained, the cyclopentyloxy group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. This is typically accomplished by treating the 2-halopyridine with sodium or potassium cyclopentoxide. The alkoxide is usually generated in situ by reacting cyclopentanol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction proceeds readily because the electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process.

Table 1: Representative Conditions for Nucleophilic Substitution on 2-Halopyridines

| Halopyridine | Alkoxide Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloropyridine | Cyclopentanol | NaH | DMF | 80-100 | High |

| 2-Bromopyridine | Cyclopentanol | K₂CO₃ | DMSO | 120 | Moderate-High |

Note: Data is illustrative of typical reaction conditions and may vary based on specific substrates and literature sources.

O-Alkylation Reactions Employing Pyridine Precursors

An alternative direct route is the O-alkylation of 2-hydroxypyridine (B17775). This starting material exists in a tautomeric equilibrium with its more stable form, 2-pyridone. The presence of these two tautomers means that alkylation can occur at either the oxygen atom to yield the desired 2-alkoxypyridine or at the nitrogen atom to form an N-alkyl-2-pyridone. researchgate.net The selectivity of this reaction is highly dependent on the reaction conditions.

Deprotonation of 2-hydroxypyridine with a base creates an ambident nucleophile. researchgate.net The ratio of O-alkylation to N-alkylation is influenced by several factors:

The Counter-ion: "Harder" cations like Li⁺ and Na⁺ tend to associate more strongly with the "harder" oxygen atom, promoting N-alkylation. Conversely, "softer" cations like Ag⁺ or Cs⁺ favor O-alkylation.

The Solvent: Polar aprotic solvents like DMF or DMSO can solvate the cation, freeing the anion and often leading to more O-alkylation compared to nonpolar solvents.

The Alkylating Agent: The nature of the leaving group on the cyclopentyl electrophile (e.g., cyclopentyl bromide, iodide, or tosylate) can also affect the reaction's outcome.

Catalyst- and Base-Free Conditions: Interestingly, specific N-alkylation can be achieved by reacting 2-hydroxypyridines with organohalides without any catalyst or base, proceeding through a pyridyl ether intermediate. acs.org

To selectively synthesize this compound, conditions favoring O-alkylation are chosen. This often involves using the silver salt of 2-hydroxypyridine (silver pyridin-2-olate) or employing phase-transfer catalysis, which can facilitate the reaction at the oxygen atom.

Table 2: Influence of Reaction Conditions on the Alkylation of 2-Hydroxypyridine

| Alkylating Agent | Base/Counter-ion | Solvent | Predominant Product |

|---|---|---|---|

| Cyclopentyl Bromide | NaH | THF | N-Cyclopentyl-2-pyridone |

| Cyclopentyl Iodide | Ag₂CO₃ | Toluene | This compound |

| Cyclopentyl Bromide | Cs₂CO₃ | DMF | This compound |

Note: The table illustrates general selectivity trends reported in the literature for pyridone alkylation.

Pyridine Ring Construction Methodologies Applicable to this compound Scaffolds

These methods build the heterocyclic ring from acyclic precursors. They are particularly useful for creating highly substituted or complex pyridine derivatives that are not easily accessible through direct functionalization. For the synthesis of this compound, this would involve incorporating the cyclopentyloxy group into one of the starting materials before the ring-forming reaction.

Condensation-Based Pyridine Ring Formation

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of the pyridine ring through the reaction of carbonyl compounds with an ammonia source.

The Hantzsch pyridine synthesis is a classic multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. fiveable.me This reaction first produces a 1,4-dihydropyridine (1,4-DHP) intermediate, which is subsequently oxidized to the corresponding pyridine. nih.gov The versatility of the Hantzsch synthesis allows for wide variations in each of the four components, enabling the preparation of a diverse range of substituted pyridines. fiveable.meresearchgate.net

To apply this method to a this compound scaffold, one of the carbonyl components would need to contain the cyclopentyloxy group. A potential strategy would involve using a β-ketoester modified with a cyclopentyloxy group, such as ethyl 2-(cyclopentyloxy)acetoacetate. Condensation of this precursor with an aldehyde and another β-dicarbonyl compound in the presence of ammonia, followed by oxidation, would construct the desired pyridine ring. The process is highly modular, allowing for different substituents to be installed around the ring by simply changing the starting components.

Table 3: Components for a Modified Hantzsch Synthesis

| Component A (β-Dicarbonyl) | Component B (β-Dicarbonyl) | Aldehyde | Ammonia Source |

|---|---|---|---|

| Ethyl acetoacetate | Ethyl 2-(cyclopentyloxy)acetoacetate | Formaldehyde | Ammonium acetate (B1210297) |

| Acetylacetone | Ethyl 2-(cyclopentyloxy)acetoacetate | Benzaldehyde | Ammonium hydroxide |

Note: This table presents a hypothetical combination of reactants for the synthesis of a this compound analog.

The Chichibabin pyridine synthesis is a condensation reaction between aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia derivative. wikipedia.org The reaction is typically carried out in the gas phase at high temperatures over a solid catalyst, such as alumina or silica (B1680970). wikipedia.orgchemistnotes.com This method is a powerful tool for synthesizing simple alkyl- and aryl-substituted pyridines. researchgate.net

Modifications of the Chichibabin synthesis allow for the preparation of more complex structures. To create a this compound scaffold, a precursor containing the cyclopentyloxy group would be required. For example, a reaction could be designed involving the condensation of an α,β-unsaturated aldehyde or ketone with a β-amino acrylate derivative where the ester group is derived from cyclopentanol. The reaction mechanism involves a series of aldol-type condensations, Michael additions, and cyclization/dehydration steps. wikipedia.org While less common for laboratory-scale synthesis of complex molecules compared to the Hantzsch method, its principles can be adapted for the construction of specific substitution patterns.

Table 4: Potential Precursors for a Chichibabin-type Synthesis

| Carbonyl Component 1 | Carbonyl Component 2 | Ammonia Source | Catalyst |

|---|---|---|---|

| Acrolein | Cyclopentyl acetoacetate | Ammonia | Al₂O₃ / SiO₂ |

| Propanal | Cyclopentyl 3-aminocrotonate | - | Lewis Acid |

Note: This table outlines potential starting material classes for a modified Chichibabin reaction to generate the target scaffold.

Multicomponent Reaction (MCR) Approaches for Pyridine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. bohrium.comresearchgate.net This approach is favored for its operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. bohrium.comproquest.com For the synthesis of pyridine derivatives, MCRs offer a convergent and effective alternative to traditional multi-step methods. bohrium.comacsgcipr.org

These reactions can be broadly classified into three-component and four-component reactions, which can be further categorized as metal-free or metal-catalyzed processes. bohrium.com Prominent named reactions that fall under this category include the Hantzsch pyridine synthesis and its variations, the Guareschi-Thorpe reaction, and the Bohlmann-Rahtz pyridine synthesis. acsgcipr.org The general principle involves the condensation of simple, readily available precursors like aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia source to construct the pyridine skeleton. researchgate.netacsgcipr.org The use of microwave heating or flow chemistry can often improve reaction times and yields. acsgcipr.org

| MCR Approach | Reactants | Catalyst/Conditions | Product Type | Key Advantages |

| Hantzsch-type | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium acetate | Often thermal or acid-catalyzed | 1,4-Dihydropyridine (requires subsequent oxidation) | Well-established, versatile for 1,4-DHPs |

| Guareschi-Thorpe | β-ketoester, Cyanoacetamide, Ammonia | Base-catalyzed | 3-Cyano-2-pyridone | Direct formation of functionalized pyridones |

| Bohlmann-Rahtz | Enamine, α,β-unsaturated ketone | Thermal | Substituted Pyridine | Direct aromatization via elimination |

| One-pot Three-component | Aromatic aldehyde, Malononitrile, Thiol/NaSH, Ammonium acetate | Various (e.g., Fe3O4@g-C3N4-SO3H) | Highly functionalized pyridines | Eco-friendly, high yields, catalyst reusability researchgate.netproquest.com |

Cycloaddition Reactions for Pyridine Ring Synthesis

Cycloaddition reactions provide a powerful method for the de novo construction of the pyridine ring by forming multiple carbon-carbon bonds in a single step. nih.govbaranlab.org Among these, the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a particularly elegant strategy for assembling substituted pyridines. nih.govacs.org

This reaction involves the co-cyclization of two alkyne molecules and one nitrile molecule, with the nitrile providing the nitrogen atom for the pyridine ring. acs.org A variety of transition metals, including cobalt (Co), rhodium (Rh), and ruthenium (Ru), can effectively catalyze this transformation. acs.org The choice of metal and ligands can influence the reaction's efficiency, regioselectivity, and even enantioselectivity, allowing for precise control over the substitution pattern of the resulting pyridine. nih.gov

Another significant cycloaddition strategy is the Diels-Alder reaction. While the normal electron-demand Diels-Alder reaction of 1-azadienes with alkenes or alkynes is often electronically disfavored, the inverse electron-demand Diels-Alder (IEDDA) reaction has become a more common method. baranlab.orgacsgcipr.org In this approach, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas (N₂) to yield the aromatic pyridine ring. acsgcipr.org

| Cycloaddition Type | Reactants | Catalyst/Promoter | Mechanism | Key Features |

| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | Transition metals (Co, Rh, Ru, etc.) | Metal-mediated cyclotrimerization | High atom economy; control over substitution; potential for chirality nih.govacs.org |

| Inverse Electron-Demand Diels-Alder | Electron-poor azadiene (e.g., 1,2,4-triazine), Electron-rich dienophile (e.g., enamine) | Typically thermal | [4+2] cycloaddition followed by retro-[4+2] extrusion | Forms highly substituted pyridines; reliable for complex systems baranlab.orgacsgcipr.org |

Ring Expansion and Rearrangement Strategies for Pyridine Frameworks

Building the pyridine framework can also be accomplished by chemically transforming smaller heterocyclic precursors through ring expansion and rearrangement reactions. These methods offer unique pathways to substituted pyridines that might be difficult to access through condensation or cycloaddition strategies.

A notable example is the rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov In this process, a vinyldiazomethane reacts with a 3,5-disubstituted isoxazole in the presence of a rhodium catalyst. nih.gov The reaction proceeds through an initial ylide intermediate, which undergoes a ring expansion. The resulting product can then rearrange through a sequence, potentially involving a Claisen rearrangement or an electrocyclic ring-opening followed by a 6π electrocyclization, to form a dihydropyridine intermediate that can be oxidized to the final pyridine product. nih.gov Such strategies can convert readily available five-membered rings into highly functionalized six-membered pyridine rings in a one-pot procedure. nih.gov Photochemical methods, such as the dearomative ring expansion of nitroarenes mediated by blue light, also represent an emerging strategy for accessing larger nitrogen-containing heterocycles that can be precursors to pyridine frameworks. researchgate.net

Strategies for Incorporating the Cyclopentyloxy Moiety

Once the pyridine ring is formed or a suitable precursor is obtained, the cyclopentyloxy group must be introduced. This is typically achieved through reactions that form a carbon-oxygen bond at the C2 position of the pyridine ring.

Nucleophilic Substitution at the Pyridine C2 Position

The most direct and widely used method for introducing the cyclopentyloxy group is through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to attack by nucleophiles. wikipedia.org This effect is most pronounced at the C2 (ortho) and C4 (para) positions. stackexchange.comquora.com

The SNAr mechanism involves the attack of a nucleophile, in this case, the cyclopentoxide anion (generated from cyclopentanol and a base), on the electron-deficient C2 carbon of a pyridine ring bearing a good leaving group (e.g., Cl, Br, F). wikipedia.orgyoutube.com This addition step forms a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is delocalized across the ring and, crucially, can be stabilized by residing on the electronegative nitrogen atom when the attack occurs at the C2 or C4 position. stackexchange.comquora.com This stabilization is not possible for attack at the C3 position, making substitution at C2 and C4 strongly favored. stackexchange.com The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.

Reaction Scheme: 2-Chloropyridine + Cyclopentanol --(Base)--> this compound + Base·HCl

Factors influencing this reaction include the nature of the leaving group (F > Cl > Br > I), the strength of the base used to deprotonate cyclopentanol (e.g., NaH, K₂CO₃), and the reaction solvent and temperature.

Alkoxy Radical Generation and Capture in Pyridine Synthesis

Radical-based methods offer an alternative approach for C-O bond formation. These reactions involve the generation of a cyclopentyloxy radical, which is then captured by a pyridine derivative. Alkoxy radicals are highly reactive intermediates that can be generated from various precursors, such as N-alkoxy compounds, peroxides, or through photoredox catalysis from free alcohols. mdpi.comrsc.org

One relevant pathway is a variation of the Minisci reaction, which typically involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.gov Analogous reactions involving oxygen-centered radicals can be envisioned. A cyclopentyloxy radical could be generated and subsequently add to an activated pyridine ring. The resulting radical intermediate would then need to be oxidized to the final product. nih.gov These methods are particularly useful for late-stage functionalization and for substrates that may be incompatible with the basic conditions of SNAr reactions. mdpi.com The generation of alkoxy radicals can be achieved under various conditions, including photochemical, electrochemical, or through the use of strong oxidants. rsc.orgacs.org

| Method | Precursor for Alkoxy Radical | Generation Condition | Reaction with Pyridine |

| Photoredox Catalysis | Cyclopentanol | Photocatalyst (e.g., Ru(bpy)₃Cl₂) + Oxidant | Addition to activated pyridine ring |

| Hypervalent Iodine | Cyclopentanol | PIFA, Iodosylbenzene | C-H heteroarylation via 1,5-HAT |

| Peroxide Homolysis | Di-cyclopentyl peroxide | Thermal or photochemical | Radical addition to pyridine |

Regioselective Synthesis of Substituted this compound Derivatives

Achieving a specific substitution pattern on the this compound core is crucial for tuning its properties. Regioselective synthesis aims to control the exact position of functional groups introduced onto the heterocyclic framework. This can be accomplished either by using pre-functionalized starting materials or by directing the substitution on the intact this compound molecule.

For instance, if a substituent is desired at the C4 position, one could start with a 2-chloro-4-substituted pyridine. The nucleophilic substitution with cyclopentoxide would then occur selectively at the C2 position, leaving the C4 substituent untouched.

Alternatively, reaction conditions can be modified to direct the regioselectivity of a reaction. In the synthesis of hydroxyaryl-pyridines from pyridine N-oxides and benzynes, for example, the reaction conditions can be tuned to favor the formation of either 2-substituted or 3-substituted pyridine products. rsc.orgnih.gov While electrophilic substitution on the this compound ring is generally difficult and tends to occur at the C3 or C5 position, specific directing groups or metal-catalyzed C-H activation strategies can provide pathways to other isomers. The synthesis of six-membered cycloaurated complexes of 2-phenoxypyridine demonstrates how metallation can selectively activate specific C-H bonds on the molecule, providing a handle for further functionalization. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopentyloxy Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 2-(Cyclopentyloxy)pyridine is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopentyl group. The pyridine protons, being attached to an aromatic ring, will resonate in the downfield region (typically δ 6.5-8.5 ppm), while the aliphatic protons of the cyclopentyl ring will appear in the upfield region (typically δ 1.5-5.5 ppm).

The pyridine ring has four protons. The proton at the C6 position (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and appear furthest downfield. The protons at C3, C4, and C5 will show complex splitting patterns due to spin-spin coupling. Based on data from analogs like 2-methoxypyridine (B126380), the H-3 and H-5 protons are often shifted upfield relative to H-4 and H-6 due to the electron-donating effect of the oxygen atom. chemicalbook.com

The cyclopentyloxy group protons will exhibit characteristic signals. The single proton on the carbon directly attached to the oxygen (H-1') is the most deshielded of the aliphatic protons due to the ether linkage and will likely appear as a multiplet around δ 5.2-5.4 ppm. The remaining eight protons on the cyclopentyl ring (H-2'/H-5' and H-3'/H-4') are chemically similar and will produce overlapping multiplets in the range of δ 1.5-2.0 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Pyridine) | 8.1 - 8.2 | Doublet of doublets (dd) |

| H-4 (Pyridine) | 7.5 - 7.6 | Triplet of doublets (td) |

| H-5 (Pyridine) | 6.8 - 6.9 | Triplet (t) |

| H-3 (Pyridine) | 6.7 - 6.8 | Doublet (d) |

| H-1' (Cyclopentyl) | 5.2 - 5.4 | Multiplet (m) |

| H-2', H-5' (Cyclopentyl) | 1.8 - 2.0 | Multiplet (m) |

| H-3', H-4' (Cyclopentyl) | 1.5 - 1.8 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, eight distinct signals are expected.

The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-165 ppm). The C-2 carbon, being directly attached to the highly electronegative oxygen atom, will be the most deshielded and appear furthest downfield, predicted to be around δ 163-164 ppm. chemicalbook.com The C-6 and C-4 carbons are also significantly deshielded by the ring nitrogen, while the C-3 and C-5 carbons will appear at higher fields.

The cyclopentyl group will show three distinct signals. The methine carbon (C-1') attached to the oxygen will be found in the δ 75-80 ppm range. The two sets of methylene (B1212753) carbons (C-2'/C-5' and C-3'/C-4') will appear in the typical aliphatic region, with C-2'/C-5' being slightly more deshielded due to their proximity to the ether linkage.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 163 - 164 |

| C-6 (Pyridine) | 147 - 148 |

| C-4 (Pyridine) | 138 - 139 |

| C-5 (Pyridine) | 116 - 117 |

| C-3 (Pyridine) | 110 - 111 |

| C-1' (Cyclopentyl) | 78 - 80 |

| C-2', C-5' (Cyclopentyl) | 32 - 34 |

| C-3', C-4' (Cyclopentyl) | 23 - 25 |

To unambiguously assign all proton and carbon signals, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between H-3, H-4, H-5, and H-6 on the pyridine ring, confirming their adjacent positions. It would also show the connectivity within the cyclopentyl ring, linking the H-1' proton to the H-2'/H-5' protons, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the carbon signal at δ ~79 ppm would show a cross-peak with the proton signal at δ ~5.3 ppm, confirming the C-1'/H-1' assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the two fragments of the molecule. A key correlation would be observed between the cyclopentyl H-1' proton (at δ ~5.3 ppm) and the pyridine C-2 carbon (at δ ~163 ppm), providing definitive proof of the C-O-C ether linkage.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₃NO), the calculated molecular weight is approximately 163.22 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 163. The fragmentation of this molecular ion would likely proceed through several key pathways characteristic of ethers and aromatic systems.

α-Cleavage: The most common fragmentation pathway for ethers is cleavage of the C-C bond adjacent to the oxygen. In this case, this would involve the cleavage of the cyclopentyl ring, but a more favorable fragmentation is the cleavage of the C-O bond.

C-O Bond Cleavage: Cleavage of the ether bond can occur in two ways:

Loss of the Cyclopentyl Radical: Homolytic cleavage can lead to the loss of a cyclopentyl radical (•C₅H₉, 69 Da), resulting in a fragment ion at m/z = 94. This fragment corresponds to the 2-oxopyridinium cation, which is resonance-stabilized.

Loss of Cyclopentene (B43876): A common pathway for alkyl ethers is the elimination of an alkene through a hydrogen rearrangement. Here, loss of cyclopentene (C₅H₈, 68 Da) would generate the radical cation of 2-hydroxypyridine (B17775), resulting in a prominent peak at m/z = 95. This is often a major fragmentation route.

Fragmentation of the Cyclopentyl Group: The cyclopentyl cation itself (C₅H₉⁺) could be observed at m/z = 69.

Fragmentation of the Pyridine Ring: The pyridine ring itself can fragment, typically by losing HCN (27 Da), which could lead to smaller fragment ions. For example, the m/z 94 fragment could lose HCN to give an ion at m/z = 67.

Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Identity | Proposed Origin |

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 95 | [C₅H₅NO]⁺˙ | M⁺˙ - C₅H₈ (Loss of cyclopentene) |

| 94 | [C₅H₄NO]⁺ | M⁺˙ - •C₅H₉ (Loss of cyclopentyl radical) |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 67 | [C₄H₃O]⁺ | [M-C₅H₉]⁺ - HCN |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. acs.org The spectrum of this compound would be characterized by absorptions from the aromatic pyridine ring, the aliphatic cyclopentyl group, and the C-O ether linkage.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the CH and CH₂ groups of the cyclopentyl ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of characteristic sharp peaks in the 1400-1610 cm⁻¹ region.

C-O Stretching: The most diagnostic feature for an ether is the C-O-C stretching absorption. For an aryl-alkyl ether, two distinct C-O stretching bands are expected: an asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1070 cm⁻¹. openstax.orgquimicaorganica.org

C-H Bending: Aliphatic C-H bending (scissoring) vibrations for the CH₂ groups of the cyclopentyl ring would appear around 1450-1470 cm⁻¹. Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the pyridine ring.

Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3010 - 3100 | C-H Stretch | Aromatic (Pyridine) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclopentyl) |

| 1580 - 1610 | C=N/C=C Stretch | Pyridine Ring |

| 1450 - 1500 | C=C Stretch | Pyridine Ring |

| 1450 - 1470 | C-H Bend | Aliphatic (CH₂) |

| 1230 - 1270 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) |

| 1020 - 1070 | C-O-C Stretch | Aryl-Alkyl Ether (Symmetric) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uvic.ca If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure.

The analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity established by NMR and provide detailed geometric information. For instance, the C-O bond lengths of the ether linkage and the C-C and C-N bond lengths within the pyridine ring could be compared to those in related structures to analyze electronic effects. nih.gov

Furthermore, the crystal structure would reveal the conformation of the molecule in the solid state. The orientation of the cyclopentyl ring relative to the plane of the pyridine ring would be determined. The cyclopentyl ring itself typically adopts a non-planar "envelope" or "twist" conformation to relieve ring strain, and the specific conformation would be elucidated.

Finally, the crystal packing would show how the molecules interact with each other in the solid state. This analysis would identify any significant intermolecular forces, such as π-π stacking interactions between pyridine rings or weak C-H···N or C-H···O hydrogen bonds, which govern the macroscopic properties of the crystalline material. While a crystal structure for the title compound is not available, structures for derivatives of 2-methoxypyridine have been reported, providing a basis for understanding the potential solid-state features. researchgate.netrsc.org

Analysis of Molecular Conformation and Intramolecular Interactions

The cyclopentyl group is attached via a flexible ether linkage. The conformation of this group and its orientation relative to the pyridine ring are influenced by several factors. The molecule will adopt a conformation that minimizes steric hindrance between the hydrogen atoms on the cyclopentyl ring and the pyridine ring. Quantum chemical studies on similar alkoxy-aromatic compounds suggest that the most stable conformation often involves the alkyl group being oriented away from the aromatic ring to reduce steric clash.

Table 1: Predicted Geometric Parameters for this compound This table presents theoretically predicted data for the lowest energy conformer based on computational models of analogous structures.

| Parameter | Predicted Value | Description |

| C-N-C (Pyridine Ring) | ~117° | Bond angle within the pyridine ring at the nitrogen atom. nist.gov |

| C-O-C (Ether Linkage) | ~118-120° | Bond angle of the ether linkage, allowing for flexibility. |

| Dihedral Angle | Variable | The angle describing the twist between the pyridine ring and the cyclopentyl group, crucial for determining the overall molecular shape. |

Investigation of Intermolecular Packing Arrangements

In the solid state, molecules of this compound arrange themselves into a crystal lattice. This packing is governed by a balance of intermolecular forces that seek to maximize attractive interactions and achieve the most stable, lowest-energy configuration. The primary forces at play are van der Waals interactions, arising from the bulky cyclopentyl groups, and dipole-dipole interactions due to the polar C-O and C-N bonds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation and purity assessment of organic compounds like this compound. chemistryhall.com The choice of technique depends on the scale and purpose of the analysis, from rapid purity checks to large-scale purification.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive method used to monitor the progress of chemical reactions and assess the purity of a sample. libretexts.org For a moderately polar compound like this compound, a silica (B1680970) gel plate typically serves as the stationary phase. chemistryhall.com

The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase, which is a mixture of solvents. The compound moves up the plate at a rate determined by its affinity for the stationary phase versus the mobile phase. This is quantified by the Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org For this compound, various solvent systems can be employed to achieve optimal separation.

Table 2: Typical TLC Conditions for Analysis of 2-Alkoxypyridine Analogs

| Stationary Phase | Mobile Phase (Solvent System) | Expected Rf Range | Visualization Method |

| Silica Gel 60 F254 | 4:1 Hexane/Ethyl Acetate (B1210297) | 0.3 - 0.5 | UV Light (254 nm) |

| Silica Gel 60 F254 | 9:1 Dichloromethane/Methanol | 0.4 - 0.6 | UV Light (254 nm) |

| Alumina | 100% Toluene | 0.2 - 0.4 | Potassium Permanganate Stain |

Column Chromatography

For the purification of multigram quantities of this compound, column chromatography is the preferred method. rsc.orgnih.gov This technique operates on the same principles as TLC but on a preparative scale. chemistryhall.com A glass column is packed with a stationary phase, most commonly silica gel, creating a porous medium through which the sample and mobile phase pass.

The crude sample is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column under gravity or pressure (flash chromatography). Components of the mixture separate into bands that travel down the column at different rates. By systematically collecting fractions of the eluent, the desired compound can be isolated in a pure form. The choice of eluent is critical and is often determined by preliminary TLC analysis. nih.gov

Table 3: Example Protocol for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 5 cm diameter, 50 cm length |

| Sample Loading | 5 g of crude product dissolved in a minimal amount of dichloromethane |

| Eluent System | Gradient elution starting with 100% Hexane, gradually increasing to 5% Ethyl Acetate in Hexane |

| Fraction Size | 20 mL per fraction |

| Purity Analysis | Fractions are analyzed by TLC to identify and combine those containing the pure product |

Gas Chromatography (GC) Coupled with Derivatization Strategies

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. cdc.gov this compound, being reasonably volatile, is well-suited for GC analysis, typically using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nist.gov The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.

While this compound itself does not require derivatization, analogs possessing polar functional groups (e.g., -OH, -COOH, -NH2) often do. Derivatization is a chemical modification to make a compound more suitable for GC analysis by increasing its volatility and thermal stability. phenomenex.blogsemanticscholar.org Silylation is a common strategy, where an active hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Table 4: Common Derivatization Reagents for GC Analysis of Pyridine Analogs

| Reagent | Abbreviation | Target Functional Groups | Byproducts |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | N-trimethylsilyl-trifluoroacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | N-methyltrifluoroacetamide phenomenex.blog |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with BSTFA or MSTFA sigmaaldrich.com | HCl |

Pyridine is sometimes used as a catalyst in these reactions to facilitate the derivatization process, although it can sometimes be avoided to prevent interference in the resulting chromatogram. researchgate.netresearchgate.net The choice of derivatization reagent and reaction conditions must be optimized for each specific analog to ensure complete reaction and accurate quantification. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 2 Cyclopentyloxy Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules, offering a balance between computational cost and accuracy. arxiv.org DFT calculations are used to optimize the molecular geometry of 2-(Cyclopentyloxy)pyridine and to determine its electronic properties, which are crucial for understanding its reactivity. nih.govias.ac.in

Research findings from DFT studies on related pyridine (B92270) derivatives show that the electronic properties are significantly influenced by the nature and position of substituents on the pyridine ring. researchgate.net For this compound, the ether linkage at the 2-position influences the electron density distribution across the aromatic system. The oxygen atom of the cyclopentyloxy group acts as an electron-donating group through resonance, which can increase the electron density on the pyridine ring, particularly at the nitrogen atom.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. electrochemsci.org The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For pyridine derivatives, the HOMO is typically distributed over the π-system of the ring, while the LUMO is also located on the ring, indicating its susceptibility to various reactions. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for intermolecular interactions. electrochemsci.org In this compound, the MEP would show a region of negative potential around the pyridine nitrogen, highlighting its role as a hydrogen bond acceptor or a coordination site for metal ions.

Global reactivity descriptors, such as electronegativity (χ), global hardness (η), and softness (σ), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. electrochemsci.org These descriptors provide a theoretical basis for predicting how the molecule will behave in different chemical environments.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -0.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) (eV) | 5.40 | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) (eV) | 6.25 | Energy required to remove an electron. |

| Electron Affinity (A) (eV) | 0.85 | Energy released upon adding an electron. |

| Global Hardness (η) (eV) | 2.70 | Measures resistance to change in electron distribution. |

Semi-Empirical Computational Approaches (e.g., PM3)

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally less expensive alternative to DFT for studying large molecular systems. wikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.deucsb.edu The PM3 method is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. wikipedia.org

While less accurate than DFT, PM3 can be useful for initial geometric optimizations and for studying large assemblies of molecules where higher-level theories are computationally prohibitive. nih.gov The method uses a minimal basis set and parameterizes core-core repulsion using Gaussian functions. wikipedia.org The parameters are optimized to reproduce experimental data like heats of formation and molecular geometries for a training set of molecules. wikipedia.org For a molecule like this compound, PM3 could be employed for rapid conformational screening before refining the results with more accurate DFT or ab initio methods. However, it is known that semi-empirical methods can be unreliable in some cases, such as in the description of hydrogen bonds or for systems containing elements from the second row and beyond. uni-muenchen.de

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of the cyclopentyloxy group is a key structural feature of this compound. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation evolves. nih.gov

For this compound, MD simulations can elucidate the preferred orientations of the cyclopentyl ring relative to the pyridine ring. This includes analyzing the dihedral angles that define the linkage between the two moieties. The simulations can identify low-energy conformers and the energy barriers between them. mdpi.com This information is critical, as the biological activity and physical properties of a molecule can be highly dependent on its accessible conformations. For instance, the orientation of the cyclopentyloxy group can affect how the molecule fits into a binding site of a protein. nih.gov Studies on related flexible molecules have shown that MD is essential for understanding dynamic behavior that is not captured by static, energy-minimization approaches. mdpi.commdpi.com

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Defining the Angle | Description |

|---|---|---|

| τ1 | C3(py)-C2(py)-O-C1(cp) | Rotation around the pyridine-oxygen bond. |

| τ2 | C2(py)-O-C1(cp)-C2(cp) | Rotation around the oxygen-cyclopentyl bond. |

| τ3 | C1(cp)-C2(cp)-C3(cp)-C4(cp) | Puckering of the cyclopentyl ring. |

(py) = pyridine ring; (cp) = cyclopentyl ring

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations, in particular, can provide accurate predictions of vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, calculating the vibrational spectrum can help in assigning the observed experimental bands to specific molecular motions. A full vibrational assignment can be proposed based on theoretical calculations, as has been done for structurally related compounds like 2,3-cyclopentenopyridine. sigmaaldrich.com Discrepancies between calculated and experimental frequencies, which arise from the harmonic approximation used in calculations and the neglect of solvent effects, can often be corrected using empirical scaling factors.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are valuable for confirming structural assignments and understanding how the electronic environment of each nucleus is affected by the molecular structure.

Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(C=N) | 1605 | 1590 | Pyridine ring stretching |

| ν(C-O-C) | 1250 | 1242 | Asymmetric ether stretching |

| δ(C-H) | 1455 | 1445 | Cyclopentyl CH2 scissoring |

| γ(C-H) | 780 | 775 | Pyridine C-H out-of-plane bending |

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. nih.gov For reactions involving this compound, computational studies can identify intermediates and, crucially, locate the transition state (TS) structures. researchgate.net A transition state is a first-order saddle point on the PES, and its structure and energy determine the activation barrier and, therefore, the rate of the reaction. ucsb.edu

Methods such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms are used to locate transition states. ucsb.edu Once a TS is found, frequency calculations are performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the located TS correctly connects the desired reactants and products. sparkle.pro.br Such studies can provide insights into the regioselectivity and stereoselectivity of reactions, for example, in electrophilic substitution on the pyridine ring or reactions involving the cyclopentyloxy side chain. researchgate.net

Modeling of Molecular Interactions and Binding Modes

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in drug discovery. nih.gov Computational techniques such as molecular docking are used to predict the preferred binding orientation of a ligand within a receptor's active site. nih.gov These methods employ scoring functions to estimate the binding affinity based on intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. rsc.org

For this compound, docking studies could predict its binding mode to a target protein. The pyridine nitrogen is a likely hydrogen bond acceptor, while the cyclopentyl group could engage in hydrophobic interactions within a nonpolar pocket of the receptor. nih.gov The results from molecular docking can be further refined using more rigorous methods like MD simulations of the ligand-protein complex. These simulations allow for flexibility of both the ligand and the protein, providing a more dynamic and realistic picture of the binding event and helping to calculate binding free energies. nih.govnih.gov Computational studies on pyridine derivatives have demonstrated the importance of specific interactions, such as π-π stacking between the pyridine ring and aromatic residues of a protein, in determining binding affinity and specificity. mdpi.com

Derivatization and Functionalization Strategies for 2 Cyclopentyloxy Pyridine Scaffolds

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring, being electron-deficient, presents unique challenges and opportunities for functionalization. The presence of the cyclopentyloxy group at the 2-position influences the regioselectivity of these reactions.

Halogenation of the pyridine ring is a critical first step for introducing further complexity, as the installed halogen atom serves as a handle for transition-metal-catalyzed cross-coupling reactions.

Halogenation: Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions. digitellinc.comchemrxiv.org A more effective strategy involves the initial oxidation of the pyridine nitrogen to form the corresponding N-oxide. This activation enhances the reactivity of the ring system and directs halogenation preferentially to the 2- and 4-positions. For a 2-substituted pyridine N-oxide, halogenation can be regioselectively achieved at the C6 position under mild conditions. nih.govscripps.edu For instance, treatment of a 2-alkoxypyridine N-oxide with a halogenating agent like oxalyl chloride can yield the 6-chloro derivative.

Cross-Coupling Reactions: Once halogenated, 2-(cyclopentyloxy)halopyridines can undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or heteroaryl substituents by reacting the halopyridine with an appropriate boronic acid or ester. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. researchgate.netnih.gov

Below is a representative table of Suzuki-Miyaura cross-coupling reactions starting from a hypothetical 6-bromo-2-(cyclopentyloxy)pyridine.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 88 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH | 92 |

| Thiophene-3-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85 |

| Pyridine-4-boronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 78 |

Direct C-H functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. researchgate.netrsc.org For pyridine derivatives, the nitrogen atom can act as an endogenous directing group to guide transition metal catalysts to specific C-H bonds.

For 2-substituted pyridines, C-H functionalization can be directed to various positions, though the inherent electronic properties often favor reaction at the C6 position. nih.gov Palladium-catalyzed C-H arylation, for example, can be achieved by reacting the pyridine substrate with an aryl halide or equivalent aryl source. acs.orgnih.govnih.govrsc.org The reaction typically involves the formation of a cyclometalated intermediate. nih.govrsc.org While many examples focus on directing the functionalization of an adjacent phenyl ring (as in 2-phenylpyridine), similar principles can be applied to activate the pyridine ring itself, often requiring specific ligands and oxidants to facilitate the catalytic cycle. nih.govbeilstein-journals.org

The following table illustrates potential C-H arylation reactions on the 2-(cyclopentyloxy)pyridine scaffold.

| Arylating Agent | Position Functionalized | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | C6 | Pd(OAc)₂ / P(o-tolyl)₃ | DMA | 75 |

| Iodobenzene | C6 | Pd(OAc)₂ / DavePhos | Toluene | 80 |

| 4-Chlorobenzonitrile | C6 | Pd(OAc)₂ / RuPhos | t-AmylOH | 68 |

Modification of the Cyclopentyloxy Substituent

Modification of the cyclopentyloxy group typically involves the cleavage of the ether bond. Ether cleavage is a robust reaction but generally requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org

The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (an alcohol). chemistrysteps.comlibretexts.org A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms. In the case of an alkyl aryl ether, the cleavage selectively occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and sp²-hybridized carbons are resistant to nucleophilic attack. libretexts.org For this compound, acidic cleavage would yield 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone) and a cyclopentyl halide. The resulting 2-pyridone can then be subjected to a different set of functionalization reactions. nih.gov

| Reagent | Temperature | Products | Notes |

|---|---|---|---|

| Excess HBr (48%) | Reflux | 2-Hydroxypyridine, Bromocyclopentane | Classic conditions for alkyl ether cleavage. |

| Excess HI (57%) | 100 °C | 2-Hydroxypyridine, Iodocyclopentane | HI is generally more reactive than HBr. wikipedia.org |

| BBr₃ | -78 °C to RT | 2-Hydroxypyridine, Bromocyclopentane | A powerful Lewis acid for ether cleavage under milder temperature conditions. |

Formation of Boronate Ester Derivatives for Further Synthetic Elaboration

Boronate esters are exceptionally useful intermediates in organic synthesis, most notably as coupling partners in Suzuki-Miyaura reactions. digitellinc.com The synthesis of 2-pyridylboronic esters, however, is known to be challenging due to the inherent instability of these compounds, which are prone to protodeboronation. nih.govresearchgate.net

Despite these challenges, several methods have been developed. The most common approach is the Miyaura borylation, which involves a palladium-catalyzed reaction between a 2-halopyridine and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comwikipedia.orgorganic-chemistry.orgchempedia.info The reaction requires a palladium catalyst and a base, with potassium acetate (B1210297) (KOAc) often being the base of choice to avoid competing Suzuki coupling of the product. organic-chemistry.org

To overcome the instability issues, 2-pyridylboronic acids can be converted into more stable derivatives. N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine (PDEA) boronates are air-stable, crystalline solids that can be easily handled and stored. nih.govnih.govresearchgate.net These stabilized boronates slowly release the reactive boronic acid under the conditions of the cross-coupling reaction, ensuring its efficient participation.

| Starting Material | Boron Reagent | Catalyst System | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-6-(cyclopentyloxy)pyridine | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | 2-(Cyclopentyloxy)-6-(pinacolboryl)pyridine | 75 |

| 2-Chloro-6-(cyclopentyloxy)pyridine | B₂pin₂ | Pd(OAc)₂ / XPhos | KOAc | 2-(Cyclopentyloxy)-6-(pinacolboryl)pyridine | 70 |

| 2-Bromo-6-(cyclopentyloxy)pyridine | Tetrakis(dimethylamino)diboron | Pd(dba)₂ / P(Cy)₃ | KOPh | Corresponding boronic acid (after hydrolysis) | 85 |

Derivatization for Enhanced Analytical Characterization (e.g., GC Derivatization)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself is likely amenable to GC analysis, its functionalized derivatives, especially those containing polar groups like hydroxyl (-OH) or amino (-NH₂) groups, may exhibit poor chromatographic behavior (e.g., peak tailing) due to interactions with the stationary phase.

Derivatization is a chemical modification process used to convert these polar analytes into less polar, more volatile compounds, thereby improving their GC performance. Common derivatization techniques include:

Silylation: This involves replacing active hydrogens in -OH, -NH, and -SH groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.

Acylation: This method introduces an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA), to derivatize alcohols and amines.

Alkylation: This converts acidic protons into esters or ethers to increase volatility.

For example, if the cyclopentyloxy group of the parent compound were to be hydroxylated through metabolic or synthetic processes, the resulting hydroxylated derivative would be a prime candidate for derivatization prior to GC analysis to ensure sharp, symmetrical peaks and improved detection limits.

| Functional Group | Derivatization Method | Reagent | Resulting Derivative |

|---|---|---|---|

| Hydroxyl (-OH) | Silylation | BSTFA | Trimethylsilyl Ether (-O-TMS) |

| Amino (-NH₂) | Acylation | TFAA | Trifluoroacetamide (-NH-COCF₃) |

| Carboxylic Acid (-COOH) | Esterification (Alkylation) | BF₃/Methanol | Methyl Ester (-COOCH₃) |

| Phenolic Hydroxyl | Silylation | BSTFA + 1% TMCS | Trimethylsilyl Ether (-O-TMS) |

Applications of 2 Cyclopentyloxy Pyridine in Advanced Organic Synthesis

Role as a Synthetic Reagent or Intermediate

2-(Cyclopentyloxy)pyridine, like other 2-alkoxypyridines, can serve as a valuable intermediate in multistep synthetic sequences. The 2-alkoxy group activates the pyridine (B92270) ring for certain transformations and can also function as a leaving group in nucleophilic aromatic substitution reactions.

One of the key applications of 2-alkoxypyridines is their conversion to other functionalized pyridine derivatives. For instance, they can be transformed into 2-aminopyridines, which are important building blocks in medicinal chemistry. This transformation typically involves a Lewis acid-catalyzed nucleophilic displacement of the alkoxy group by an amine. The reaction proceeds by activation of the pyridine ring by the Lewis acid, making the C2 position more susceptible to nucleophilic attack. The choice of the amine and reaction conditions allows for the introduction of a wide range of amino functionalities.

Furthermore, 2-alkoxypyridines can be converted into N-alkyl-2-pyridones through an O-to-N alkyl migration. This rearrangement can be promoted by transition metal catalysts or Lewis/Brønsted acids. This transformation is significant as the 2-pyridone scaffold is a prevalent motif in many biologically active compounds.

The table below summarizes some of the key transformations of 2-alkoxypyridines, which are applicable to this compound.

| Transformation | Reagents/Conditions | Product |

| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., Amines, Thiolates) | 2-Substituted Pyridines |

| O-to-N Alkyl Migration | Heat or Catalyst (e.g., Lewis Acid) | N-Alkyl-2-pyridones |

| Lithiation and Electrophilic Quench | Strong Base (e.g., n-BuLi), then Electrophile | Functionalized 2-Alkoxypyridines |

Building Block in the Synthesis of Complex Heterocyclic Systems

The reactivity of the 2-alkoxypyridine core makes it a valuable building block for the construction of more complex, often fused, heterocyclic systems. The pyridine ring can act as a scaffold upon which other rings are assembled through various cyclization strategies.

One common approach involves the functionalization of the pyridine ring at positions adjacent to the alkoxy group, followed by a cyclization reaction. For example, lithiation of a 2-alkoxypyridine at the C3 or C6 position, followed by quenching with a suitable electrophile, can introduce a side chain that can subsequently participate in a ring-closing reaction. This strategy has been employed to synthesize a variety of fused pyridine systems, such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines, which are known to possess diverse biological activities.

Furthermore, 2-alkoxypyridines can participate in cycloaddition reactions, although this is less common for the aromatic pyridine ring itself. More often, the pyridine ring is first transformed into a more reactive diene or dienophile. However, the alkoxy group can influence the electronic properties of the pyridine ring, potentially modulating its reactivity in pericyclic reactions.

The synthesis of fused pyridine carboxylates from the condensation of β-alkoxyvinyl glyoxylates with heteroaromatic amines provides another example of how alkoxy-substituted precursors can be used to build complex heterocyclic systems enamine.net.

The following table illustrates the types of complex heterocyclic systems that can be synthesized from 2-alkoxypyridine precursors.

| Heterocyclic System | Synthetic Strategy |

| Thieno[2,3-b]pyridines | Functionalization and Cyclization |

| Furo[2,3-b]pyridines | Functionalization and Cyclization |

| Pyrido[1,2-a]pyrimidinones | Condensation Reactions |

Precursor for Diverse Chemical Scaffolds

Beyond its direct use in building heterocyclic systems, this compound can serve as a precursor for a variety of other chemical scaffolds through ring-opening or rearrangement reactions. While the pyridine ring is generally stable, under specific conditions, it can be induced to undergo transformations that lead to acyclic or different heterocyclic structures.

A notable reaction of pyridines is the Zincke reaction, where the pyridine ring is opened by reaction with 2,4-dinitrochlorobenzene and a primary amine. While this is a general reaction of pyridines, the nature of the substituent at the 2-position can influence the reactivity and the subsequent transformations of the resulting Zincke salt.

More modern approaches to pyridine ring modification involve transition metal-catalyzed reactions that can lead to skeletal editing of the pyridine core. For instance, a formal [4+1] reaction of 2-arylpyridines with elemental sulfur can lead to the formation of 2-aroylthiophenes through a ring-opened intermediate researchgate.net. The 2-cyclopentyloxy group could potentially influence the stability and reactivity of such intermediates.

Furthermore, the 2-alkoxy group can act as a leaving group in cross-coupling reactions, allowing for the introduction of various substituents at the 2-position of the pyridine ring. This is a powerful tool for the diversification of pyridine-based scaffolds. For example, in Suzuki or Stille couplings, the 2-alkoxy group can be replaced by an aryl, heteroaryl, or vinyl group, providing access to a wide range of biaryl and other conjugated systems. Although the 2-alkoxy group is not as common a leaving group as halides or triflates, under specific catalytic conditions, its displacement can be achieved.

The versatility of the 2-alkoxypyridine scaffold is further highlighted by its use in the synthesis of polysubstituted pyridines from 1,4-oxazinone precursors, demonstrating its role in constructing highly functionalized aromatic systems libretexts.org.

The following table provides examples of diverse chemical scaffolds that could potentially be accessed from this compound.

| Scaffold | Synthetic Approach |

| Acyclic Dienals | Ring-opening reactions (e.g., Zincke reaction) |

| Thiophenes | Skeletal editing via ring-opening and cyclization researchgate.net |

| 2-Arylpyridines | Cross-coupling reactions (alkoxy group as leaving group) |

| Polysubstituted Pyridines | As a product from more complex precursors libretexts.org |

Ligand Chemistry and Coordination Complex Formation Involving 2 Cyclopentyloxy Pyridine Analogues

Design and Synthesis of 2-(Cyclopentyloxy)pyridine-Derived Ligands

The design of ligands based on the this compound scaffold is driven by the desire to modulate the properties of resulting metal complexes. The alkoxy group, in this case, cyclopentyloxy, can influence the ligand's electronic properties and solubility. The synthesis of more complex ligands, such as the widely studied pyridine (B92270) diimine (PDI or DIP) class, typically involves a Schiff base condensation. wikipedia.org This reaction joins a pyridine derivative containing two carbonyl groups (e.g., 2,6-diacetylpyridine (B75352) or 2,6-diformylpyridine) with two equivalents of a substituted aniline (B41778). wikipedia.org

To create a this compound-derived PDI ligand, the synthetic strategy would involve starting with a pyridine core already bearing the cyclopentyloxy substituent. The versatility of this synthetic approach allows for the introduction of a wide array of steric and electronic features by modifying the aniline component. wikipedia.org For instance, using bulky anilines like 2,6-diisopropylaniline (B50358) can create a sterically hindered coordination pocket around the metal center, influencing the reactivity and stability of the final complex. wikipedia.org The general synthetic route is outlined below:

General Synthesis of Pyridine Diimine (PDI) Ligands

The synthesis of various substituted pyridine ligands is a well-established area of organic chemistry, providing multiple pathways to access the necessary precursors for these sophisticated ligand systems. nih.govorganic-chemistry.org

Metal Complexation Studies with Pyridine Diimine (DIP) Ligands

Pyridine diimine ligands are classified as tridentate pincer ligands, meaning they bind to a metal center via three coordination sites, typically in a meridional fashion. wikipedia.org The three nitrogen atoms—one from the central pyridine ring and two from the imine sidearms—form a stable chelate with a variety of transition metals, including iron, cobalt, manganese, nickel, copper, and zinc. acs.orgumanitoba.ca

The steric bulk of the substituents on the aniline portions of the DIP ligand plays a crucial role in determining the stoichiometry of the resulting metal complex. wikipedia.org

Less Hindered Ligands: Tend to form 2:1 ligand-to-metal complexes, such as [M(DIP)₂], where the metal center is coordinatively saturated. wikipedia.org

Bulky Ligands: Suppress the formation of 2:1 complexes and favor 1:1 stoichiometry, [M(DIP)Lₓ], leaving coordination sites available for substrates or other auxiliary ligands. This is often desirable for catalytic applications. wikipedia.org

X-ray crystallography is a key technique for characterizing these complexes, providing precise information on bond lengths and coordination geometry. For example, a series of first-row transition metal complexes with the formula M(L⁰)₂₂, where L⁰ is 2,6-bis[1-(4-methoxyphenylimino)ethyl]pyridine, have been synthesized and structurally characterized, revealing octahedral geometries. acs.org

Investigation of Non-Innocent Ligand Behavior in Metal Complexes

A defining feature of pyridine diimine ligands is their "non-innocent" character. wikipedia.org Unlike simple spectator ligands that merely provide a coordination framework, non-innocent ligands can actively participate in the redox chemistry of the complex. nih.gov The highly conjugated π-system of the PDI framework can accept and stabilize electrons, allowing the ligand itself to exist in multiple oxidation states: neutral (L⁰), radical monoanion (L¹⁻), and dianion (L²⁻). wikipedia.orgacs.org

This redox activity means that an oxidation or reduction of the metal complex may be centered on the ligand rather than the metal. wikipedia.org This phenomenon has been extensively studied in iron-PDI complexes. For example, Mössbauer spectroscopy of the complex Fe(DIP)(N₂)₂, which might nominally be described as Fe(0), indicates that the electronic structure is better described as a high-spin ferrous Fe(II) center bound to a doubly reduced, dianionic ligand (DIP²⁻). wikipedia.org This ligand-based redox activity allows the complex to participate in two-electron reactions, a pattern more commonly associated with noble metals. wikipedia.org

The multifaceted redox non-innocence of these ligands has been demonstrated in a series of iron bipyridine-diimine (BDI) complexes, which exhibit a remarkable five-member electron-transfer series from a trication to a monoanion. nih.gov Changes in key C-N and C-C bond lengths within the ligand backbone, as determined by X-ray crystallography, provide structural evidence for ligand-based reduction events. nih.gov

| Complex Oxidation State | Description | Bipyridine C12–N2 (Å) | Bipyridine C21–N3 (Å) |

|---|---|---|---|

| [Fe(BDI)]²⁺ | Initial Dicationic State | 1.345(4) | 1.347(4) |

| [Fe(BDI)]⁻¹ | Reduced Monoanionic State | 1.404(5) | 1.401(5) |

The elongation of the C-N bonds upon reduction suggests a dearomatization of the bipyridine backbone, consistent with the ligand accepting electrons. nih.gov

Catalytic Applications of Metal-Ligand Complexes Derived from this compound Analogues

The unique electronic properties and structural tunability of metal complexes derived from PDI ligands have made them highly effective catalysts for a range of chemical transformations. wikipedia.org The most prominent application is in the field of olefin polymerization and oligomerization. nih.gov

In the late 1990s, iron and cobalt complexes featuring PDI ligands were discovered to be exceptionally active catalysts for ethylene (B1197577) polymerization, in some cases rivaling the activity of traditional Ziegler-Natta catalysts. nih.gov These catalysts can be tuned to produce a variety of polyethylene (B3416737) materials, from high-density polyethylene to linear alpha-olefins, by systematically modifying the steric and electronic properties of the PDI ligand. nih.gov

Beyond polymerization, PDI-metal complexes have shown utility in other catalytic reactions, including:

Hydrosilylation: The addition of Si-H bonds across double bonds. wikipedia.org

Hydrogenation: The addition of hydrogen to unsaturated compounds. wikipedia.org

The catalytic activity is intimately linked to the non-innocent nature of the PDI ligand, which can store and release electrons during the catalytic cycle, facilitating challenging bond-forming and bond-breaking steps. The ability to fine-tune the ligand structure allows for precise control over the catalyst's performance, influencing activity, selectivity, and product characteristics. umanitoba.canih.gov

Structure Activity Relationship Sar Studies and Molecular Interactions of 2 Cyclopentyloxy Pyridine Derivatives

Systematic Structural Modifications and their Impact on Molecular Recognition

The structure-activity relationship (SAR) of 2-(cyclopentyloxy)pyridine derivatives has been explored to understand how modifications to this chemical scaffold influence its interaction with biological targets. The core structure consists of a pyridine (B92270) ring substituted with a cyclopentyloxy group at the 2-position. Systematic alterations of this scaffold have provided insights into the key features required for molecular recognition.

Another key aspect of SAR studies involves the substituents on the pyridine ring. The introduction of various functional groups can significantly impact binding affinity and selectivity. For example, in broader studies of pyridine derivatives, the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) have been shown to enhance biological activity, while bulky groups or halogens can have a detrimental effect nih.gov. In the context of this compound, modifications at other positions on the pyridine ring would likely modulate the molecule's electrostatic potential and hydrogen bonding capabilities, thereby influencing its interaction with target proteins.

Interactive Table: Impact of Structural Modifications on Molecular Recognition

| Modification Site | Type of Modification | Expected Impact on Molecular Recognition |

|---|---|---|